4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) in the European Journal of Medicinal Chemistry synthesized a series of triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Antimicrobial Activities
- Martin (2020) prepared novel triazole derivatives, including this compound, and screened them for antimicrobial activity. The study found that these compounds demonstrated moderate to good antimicrobial effectiveness (Martin, 2020).
Corrosion Inhibition
- Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They concluded that these compounds were effective in inhibiting corrosion (Bentiss et al., 2007).
Anti-tumor Properties
- Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and investigated their anti-tumor activity and effects on DNA methylation in tumor cells. They found that these compounds had potential as anti-tumor agents (Hovsepyan et al., 2018).
Photostability in Polystyrene Films
- A study by Ali et al. (2016) in Molecules used synthesized Schiff bases of this compound to enhance the photostability of polystyrene films against UV radiation. The additives were found to improve the films' resistance to photodegradation (Ali et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as amitraz, have been found to target the alpha-adrenergic agonist activity and interact with octopamine receptors of the central nervous system .
Mode of Action
Based on the mode of action of structurally similar compounds, it could potentially interact with its targets leading to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
Related compounds have been shown to inhibit monoamine oxidases and prostaglandin synthesis , which could potentially be a pathway affected by this compound.
Pharmacokinetics
For instance, amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water .
Result of Action
Based on the effects of structurally similar compounds, it could potentially lead to overexcitation and consequently paralysis and death in insects .
Action Environment
The action, efficacy, and stability of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water , which could affect its stability and efficacy in different environments.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNDWPHJFKJEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NNC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405176 |
Source
|
Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-59-4 |
Source
|
Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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